molecular formula C18H15N3O4S2 B2613567 N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide CAS No. 1021133-25-4

N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2613567
CAS No.: 1021133-25-4
M. Wt: 401.46
InChI Key: MFUODCDBBQOPTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide” is a compound that has been studied for its potential in overcoming cancer chemoresistance. It has been found to inhibit angiogenesis and P-glycoprotein efflux pump activity . This compound is related to “3-((Quinolin-4-yl)methylamino)-N-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxamide (OSI-930, 1)”, a potent inhibitor of c-kit and VEGFR2 .


Synthesis Analysis

The synthesis of this compound involves modifications at both quinoline and amide domains of the OSI-930 scaffold . A series of 3-arylamino N-aryl thiophene 2-carboxamides were synthesized .


Molecular Structure Analysis

The molecular structure of this compound includes a benzo[d][1,3]dioxol-5-yl group and a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group .


Chemical Reactions Analysis

This compound has been found to inhibit VEGFR1 with IC50 values of 2.5 and 1.9 µM, respectively . It also inhibits the VEGF-induced HUVEC cell migration, indicating its anti-angiogenic activity .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : Research by Talupur, Satheesh, and Chandrasekhar (2021) explored the synthesis of similar compounds by condensing specific synthons with substituted phenyl phosphoro dichloridates, providing insights into synthetic routes and characterization techniques for such compounds (Talupur, Satheesh, & Chandrasekhar, 2021).

  • Characterization Techniques : The study also involved detailed characterization using methods like IR, 1HNMR, 13C-NMR, Mass, and elemental analysis, which are crucial for understanding the chemical properties of such compounds.

Biological Evaluation

  • Antimicrobial Activity : The same study assessed the target molecules for biological evaluation, including antimicrobial properties. This indicates the potential application of these compounds in developing new antimicrobial agents.

  • Molecular Docking Studies : They also conducted molecular docking studies, which are essential for understanding how these compounds interact with biological targets, a key step in drug design.

Structural Analysis

  • Complex Formation : A study by Huy et al. (2008) on related compounds revealed the formation of complexes with tridentate ligands. Such studies are significant for understanding the chemical behavior and potential applications of these compounds in coordination chemistry and material science (Huy et al., 2008).

Mechanism of Action

    Target of action

    This compound inhibits VEGFR1 and VEGFR2, which are key players in angiogenesis .

    Mode of action

    It inhibits angiogenesis and P-glycoprotein efflux pump activity, which can overcome cancer chemoresistance .

    Biochemical pathways

    The compound affects the VEGF-induced HUVEC cell migration pathway, indicating its anti-angiogenic activity .

    Result of action

    The compound enhances the anticancer activity of doxorubicin in human colorectal carcinoma LS180 cells .

Properties

IUPAC Name

N-[4-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S2/c22-16(19-11-3-5-13-14(8-11)25-10-24-13)6-4-12-9-27-18(20-12)21-17(23)15-2-1-7-26-15/h1-3,5,7-9H,4,6,10H2,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUODCDBBQOPTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.